Cas no 2094699-05-3 (1-[2-(2-Phenylethyl)-4-morpholinyl]-2-propen-1-one)

1-[2-(2-Phenylethyl)-4-morpholinyl]-2-propen-1-one is a synthetic organic compound featuring a morpholine core substituted with a phenylethyl group and an acryloyl moiety. This structure imparts reactivity suitable for applications in medicinal chemistry and material science, particularly as a building block for targeted synthesis. The presence of the acryloyl group enables Michael addition or polymerization reactions, while the morpholine ring enhances solubility and stability in various solvents. The phenylethyl substituent may contribute to hydrophobic interactions, making it useful in designing bioactive molecules or functional materials. Its well-defined molecular architecture allows for precise modifications, supporting research in drug discovery and polymer development.
1-[2-(2-Phenylethyl)-4-morpholinyl]-2-propen-1-one structure
2094699-05-3 structure
Product name:1-[2-(2-Phenylethyl)-4-morpholinyl]-2-propen-1-one
CAS No:2094699-05-3
MF:C15H19NO2
MW:245.31686425209
CID:5409336
PubChem ID:121569285

1-[2-(2-Phenylethyl)-4-morpholinyl]-2-propen-1-one Chemical and Physical Properties

Names and Identifiers

    • EN300-7530376
    • 2094699-05-3
    • Z2737376732
    • 1-[2-(2-phenylethyl)morpholin-4-yl]prop-2-en-1-one
    • 1-[2-(2-Phenylethyl)-4-morpholinyl]-2-propen-1-one
    • Inchi: 1S/C15H19NO2/c1-2-15(17)16-10-11-18-14(12-16)9-8-13-6-4-3-5-7-13/h2-7,14H,1,8-12H2
    • InChI Key: NXJDAUAQCAMVEJ-UHFFFAOYSA-N
    • SMILES: C(N1CCOC(CCC2=CC=CC=C2)C1)(=O)C=C

Computed Properties

  • Exact Mass: 245.141578849g/mol
  • Monoisotopic Mass: 245.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.068±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 422.1±34.0 °C(Predicted)
  • pka: -1.15±0.40(Predicted)

1-[2-(2-Phenylethyl)-4-morpholinyl]-2-propen-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7530376-0.05g
1-[2-(2-phenylethyl)morpholin-4-yl]prop-2-en-1-one
2094699-05-3 95%
0.05g
$246.0 2024-05-23

Additional information on 1-[2-(2-Phenylethyl)-4-morpholinyl]-2-propen-1-one

Comprehensive Overview of 1-[2-(2-Phenylethyl)-4-morpholinyl]-2-propen-1-one (CAS No. 2094699-05-3)

1-[2-(2-Phenylethyl)-4-morpholinyl]-2-propen-1-one is a specialized organic compound with a unique molecular structure that combines a morpholine ring and a propenone moiety. This compound, identified by CAS No. 2094699-05-3, has garnered significant attention in pharmaceutical and chemical research due to its potential applications in drug discovery and material science. The presence of both phenylethyl and morpholinyl groups makes it a versatile intermediate for synthesizing bioactive molecules.

In recent years, the demand for morpholine derivatives has surged, driven by their role in developing kinase inhibitors and other therapeutic agents. Researchers are particularly interested in 1-[2-(2-Phenylethyl)-4-morpholinyl]-2-propen-1-one due to its potential as a building block for small-molecule drugs. Its structural features align with current trends in precision medicine and targeted therapy, addressing common search queries like "morpholine-based drug design" and "kinase inhibitor scaffolds."

The synthesis of CAS No. 2094699-05-3 involves multi-step organic reactions, often starting with morpholine and phenylethylamine precursors. Advanced techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its purity and structural integrity. This compound's stability under various conditions makes it suitable for further derivatization, a topic frequently searched by chemists exploring "stable morpholine intermediates."

From an industrial perspective, 1-[2-(2-Phenylethyl)-4-morpholinyl]-2-propen-1-one is valued for its compatibility with green chemistry principles. Recent studies highlight its potential in catalytic processes, reducing waste and energy consumption—a key concern for environmentally conscious researchers searching for "sustainable chemical synthesis."

In the context of AI-driven drug discovery, this compound's molecular properties are being analyzed using machine learning algorithms to predict its interactions with biological targets. Such applications resonate with popular searches like "AI in pharmaceutical R&D" and "computational chemistry tools." The compound's lipophilicity and hydrogen-bonding capacity are critical parameters in these simulations.

Quality control protocols for CAS No. 2094699-05-3 adhere to stringent ICH guidelines, ensuring batch-to-batch consistency—a priority for manufacturers addressing queries about "pharmaceutical intermediate standardization." Analytical methods like HPLC and GC-MS are routinely applied to meet regulatory requirements.

Future research directions for 1-[2-(2-Phenylethyl)-4-morpholinyl]-2-propen-1-one may explore its utility in photopharmacology, where light-responsive drug variants are developed. This aligns with growing interest in "smart therapeutics" and "controlled-release drug systems." The compound's modular structure allows for functional group modifications to achieve desired pharmacokinetic profiles.

In summary, 1-[2-(2-Phenylethyl)-4-morpholinyl]-2-propen-1-one represents a compelling case study in modern medicinal chemistry, bridging traditional synthesis with cutting-edge applications. Its relevance to trending topics like personalized medicine and sustainable manufacturing ensures continued scientific and commercial interest in this distinctive molecule.

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